6-Chloro-1H-indazol-3-ol: A Comprehensive Technical Guide for Drug Discovery Professionals
6-Chloro-1H-indazol-3-ol: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
6-Chloro-1H-indazol-3-ol is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural rigidity, coupled with the electronic properties imparted by the chloro and hydroxyl/oxo functionalities, establishes it as a privileged scaffold for interacting with a multitude of biological targets. This guide provides an in-depth analysis of its chemical structure, including its predominant tautomeric form, validated synthesis protocols, and its role as a foundational core in the development of targeted therapeutics. We will dissect its physicochemical properties, offer a detailed, field-tested synthesis methodology, and explore its application in key therapeutic areas, particularly as a precursor for kinase inhibitors. This document is intended to serve as a practical and authoritative resource for researchers and scientists engaged in the intricate process of drug design and development.
The Indazole Core: A Privileged Scaffold in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of numerous pharmacologically active agents.[1][2] Its prevalence in approved drugs and clinical candidates stems from its ability to act as a versatile bioisostere for other aromatic systems, such as indole, while offering unique hydrogen bonding capabilities through its two nitrogen atoms. The specific substitution pattern of 6-Chloro-1H-indazol-3-ol provides a strategic advantage. The chlorine atom at the 6-position modulates the electronic landscape of the aromatic ring and offers a potential metabolic blocking site, while the functional group at the 3-position serves as a critical anchor or a reactive handle for further molecular elaboration. Understanding the inherent properties of this specific scaffold is the first step in leveraging its full potential in a drug discovery campaign.
Foundational Chemistry: Structure and Properties
A precise understanding of the molecule's structure and physicochemical characteristics is non-negotiable for its effective use in synthesis and screening.
Tautomerism: The Keto-Enol Equilibrium
A critical feature of 6-Chloro-1H-indazol-3-ol is its existence in a tautomeric equilibrium. While named as an alcohol (-ol), it predominantly exists in the more stable amide (keto) form, 6-chloro-1,2-dihydro-3H-indazol-3-one.[3] This equilibrium is fundamental to its reactivity and its interactions with biological targets, as either tautomer can be the biologically active form, or the equilibrium itself can be a key part of the binding kinetics.
Figure 1: Tautomeric equilibrium of 6-Chloro-1H-indazol-3-ol.
Physicochemical Data
The compound's physical properties dictate its handling, formulation, and pharmacokinetic profile. The data presented below has been consolidated from reliable chemical information repositories and supplier documentation.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂O | [4] |
| Molecular Weight | 168.58 g/mol | [4] |
| CAS Number | 7364-29-6 | [3][4] |
| Appearance | Off-white to light yellow powder/crystals | [5] |
| Melting Point | >265 °C (decomposes) | Supplier Data |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents | Supplier Data |
| IUPAC Name | 6-chloro-1,2-dihydro-3H-indazol-3-one | [3] |
Synthesis Protocol: A Validated Approach
The accessibility of this scaffold is paramount for its widespread use. The following protocol describes a robust and scalable synthesis via the cyclization of a substituted benzoic acid derivative. This method is favored for its reliability and the relatively straightforward purification of the final product.
Synthetic Workflow Overview
The core transformation involves the diazotization of 4-chloro-2-hydrazinylbenzoic acid, which undergoes a spontaneous intramolecular cyclization to yield the target indazolone. The causality behind this choice of precursor is its commercial availability and the high-yielding nature of this specific cyclization reaction.
Figure 2: High-level workflow for the synthesis of 6-Chloro-1H-indazol-3-ol.
Detailed Experimental Methodology
-
Self-Validation: The success of this protocol is validated by the physical characteristics of the product. A properly synthesized compound will be an off-white solid with a high melting point, which can be definitively confirmed by analytical techniques like ¹H NMR and Mass Spectrometry to match the expected structure.
-
Materials:
-
5-chloro-2-hydrazinylbenzoic acid (or similar precursor)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Carbonate (for pH adjustment)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the starting material, 5-chloro-2-hydrazinylbenzoic acid (1.0 eq).[6]
-
Acidic Hydrolysis & Cyclization: Add concentrated hydrochloric acid (e.g., 4 mL per gram of starting material) and water (e.g., 80 mL per gram of starting material).[6] The choice of concentrated acid is crucial as it acts as both a reagent and a solvent to facilitate the reaction.
-
Heating: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain reflux for 3-5 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization.
-
Work-up: After the reaction is complete (monitored by TLC if desired), allow the mixture to cool to room temperature. The product may begin to precipitate.
-
Neutralization & Precipitation: Carefully adjust the pH of the solution to ~7.0 using a saturated solution of sodium carbonate. This step is critical to neutralize the excess acid and precipitate the product, which is less soluble at neutral pH.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the isolated solid under vacuum to yield the final product, 6-Chloro-1H-indazol-3-ol. Purity can be further enhanced by recrystallization from a suitable solvent like ethanol/water.
-
Applications in Drug Discovery
The true value of 6-Chloro-1H-indazol-3-ol lies in its application as a versatile starting material for creating libraries of potential drug candidates. Its derivatives have shown significant activity across multiple therapeutic areas.
Core Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, especially in oncology. The indazole nucleus is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The 3-position of the indazole can be functionalized to extend into the ATP-binding pocket, allowing for the optimization of potency and selectivity.
Derivatives of indazole have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target for neurodegenerative diseases and type-2 diabetes.[7] The discovery process often follows a structure-based design approach.
Figure 3: Logical workflow for developing kinase inhibitors from the indazole scaffold.
Other Therapeutic Targets
Beyond kinases, the indazole scaffold is being actively explored for other diseases:
-
D-amino acid oxidase (DAAO) Inhibitors: For the treatment of schizophrenia, where 1H-indazol-3-ol derivatives have been identified as potent nanomolar inhibitors.[8]
-
Antitumor Agents: Various substituted indazole derivatives have demonstrated significant antitumor activity against multiple cancer cell lines.[9]
-
Antileishmanial Candidates: Novel indazole derivatives have shown promising biological activity against Leishmania species, parasites responsible for leishmaniasis.[1][2]
Safety and Handling Protocols
Adherence to safety protocols is mandatory when working with any chemical reagent.
-
Hazard Identification: 6-Chloro-1H-indazol-3-ol is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[10] Some suppliers also list it as potentially harmful if swallowed.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][10]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[5]
-
Ingestion: If swallowed, rinse mouth with water and seek medical advice.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
References
-
PubChem Compound Summary for CID 417524, 6-chloro-1H-indazole. National Center for Biotechnology Information. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
-
PubChem Compound Summary for CID 85628, 6-chloro-1H-indazol-3-amine. National Center for Biotechnology Information. [Link]
-
1-Chloro-3-(6-nitro-1H-indazol-1-yl)propan-2-ol. IUCr Journals. [Link]
-
Synthesis of 6-chloro-1-phenyl-3-(4-piperidinyl)-1H-indazole. PrepChem.com. [Link]
-
6-chloro-1H-indazole | CAS No:698-25-9. ZaiQi Bio-Tech. [Link]
-
Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. PubMed. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Indazole – Knowledge and References. Taylor & Francis. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. [Link]
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 7364-29-6 CAS MSDS (6-CHLORO-3-HYDROXY (1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 6-Chloro-1H-indazol-3-ol | CAS: 7364-29-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
